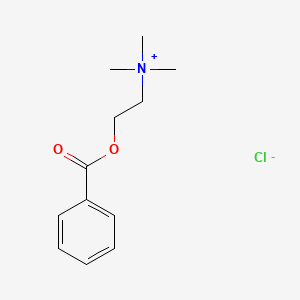

Benzoylcholine chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.ClH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFHQENRNSAHEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952108 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzoylcholine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2964-09-2 | |

| Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline, chloride, benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzoylcholine (B1199707) chloride, a quaternary ammonium (B1175870) salt and an important substrate for cholinesterase activity studies. This document details two core synthetic methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Benzoylcholine chloride is a valuable tool in pharmacology and neurochemistry for the characterization of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its synthesis is of significant interest to researchers investigating enzyme kinetics, inhibitor screening, and the development of diagnostic assays. This guide outlines two principal methods for its preparation: a multi-step synthesis commencing from ethylene (B1197577) chlorohydrin and a more direct, one-step acylation of choline (B1196258) chloride.

Multi-Step Synthesis Pathway

This well-established, multi-step pathway offers a robust and high-yield route to this compound, proceeding through several key intermediates. The overall process is outlined below.

Diagram of the Multi-Step Synthesis Pathway

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroethyl Benzoate [1]

-

Reactants: In a 500-ml round-bottomed flask equipped with a 100-cm air condenser, combine 80.5 g (66 ml, 1 mole) of redistilled ethylene chlorohydrin and 140.5 g (115.5 ml, 1 mole) of benzoyl chloride.

-

Reaction: Gently warm the mixture with a low flame in a fume hood. The reaction typically commences at 55-60°C, evidenced by the evolution of hydrogen chloride gas. Remove the heat source if the reaction becomes too vigorous. Once the initial reaction subsides, continue heating for an additional 30 minutes, during which the temperature will rise to approximately 200-215°C.

-

Purification: Fit the flask for vacuum distillation. Remove volatile materials using a water pump with the bath temperature at 100-110°C. The residual liquid is then fractionated under reduced pressure.

Step 2: Synthesis of 2-Iodoethyl Benzoate [1]

-

Reactants: In a 3-liter round-bottomed flask with a reflux condenser, heat a mixture of 170 g of anhydrous sodium iodide and 1.2 liters of purified methyl ethyl ketone on a steam bath for 1 hour with occasional shaking.

-

Reaction: Add 162 g (0.88 mole) of 2-chloroethyl benzoate to the mixture and continue heating for 22-24 hours with occasional shaking.

-

Work-up: Cool the mixture to room temperature and filter with suction. Wash the inorganic salts on the filter with 200 ml of methyl ethyl ketone. Concentrate the filtrate by distilling approximately 1 liter of the solvent. Pour the residue into 1 liter of water in a separatory funnel, shake, and withdraw the lower layer. Wash this layer successively with 200 ml of 10% sodium bisulfite solution, 200 ml of 5% sodium bicarbonate solution, and 100 ml of water. Dry the product with anhydrous magnesium sulfate.

Step 3: Synthesis of Benzoylcholine Iodide [1]

-

Reactants: In a 1-liter Pyrex reagent bottle, dissolve 194 g (0.70 mole) of 2-iodoethyl benzoate in 200 ml of dry acetone. Add 270 ml of a 19.5% solution of trimethylamine in acetone.

-

Reaction: Tightly stopper the bottle and wire it in place. Let the solution stand at room temperature for 24 hours.

-

Isolation: The resulting quaternary salt will separate. Collect it by filtration with suction, wash with 200 ml of dry acetone, and air-dry.

Step 4: Synthesis of this compound [1]

-

Preparation of Silver Chloride: Dissolve 160 g (0.94 mole) of silver nitrate (B79036) in 500 ml of boiling distilled water. With continuous stirring, add 120 ml of concentrated hydrochloric acid over 15 minutes. Wash the precipitated silver chloride by decantation with three 300-ml portions of boiling distilled water.

-

Anion Exchange: Suspend the moist silver chloride in 750 ml of water warmed to 50-60°C in a 2-liter beaker. Over 1 hour, with good mechanical stirring, add 210 g (0.63 mole) of benzoylcholine iodide.

-

Purification: Continue stirring for an additional 2 hours, then filter the mixture with suction. Wash the residue with two 100-ml portions of warm water. Concentrate the filtrate on a steam bath to a volume of 150-200 ml and filter again to remove any additional silver iodide. Further concentrate the filtrate to a thick syrup. Add 100 ml of dry acetone and allow the mixture to stand in a refrigerator overnight. Collect the crystalline this compound by filtration, wash with dry acetone, and dry in a vacuum desiccator over anhydrous calcium chloride.

Quantitative Data

| Step | Product | Starting Material (moles) | Product (moles) | Yield (%) | Boiling/Melting Point |

| 1 | 2-Chloroethyl Benzoate | 1.0 (Ethylene Chlorohydrin) | 0.89-0.91 | 89-91% | 101-104°C / 2 mm |

| 2 | 2-Iodoethyl Benzoate | 0.88 (2-Chloroethyl Benzoate) | 0.70 | 80% | 129-130°C / 2 mm |

| 3 | Benzoylcholine Iodide | 0.70 (2-Iodoethyl Benzoate) | 0.63 | 90% | 159-160°C |

| 4 | This compound | 0.63 (Benzoylcholine Iodide) | 0.49-0.53 | 78-84% | 174-176°C |

Direct Acylation of Choline Chloride

A more direct route to this compound involves the direct heating of choline chloride with benzoyl chloride. This method is advantageous due to its single-step nature. A protocol adapted from the synthesis of a structurally similar compound, 3-Toluoyl choline, is provided below.[2]

Diagram of the Direct Synthesis Pathway

Caption: Workflow for the direct synthesis of this compound.

Experimental Protocol[2]

-

Preparation: Dry anhydrous choline chloride under vacuum at 100°C for at least 4 hours to remove residual moisture.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the dried choline chloride (1 molar equivalent).

-

Addition of Acylating Agent: Under a positive pressure of nitrogen, add benzoyl chloride (1.1 molar equivalents) to the flask.

-

Reaction: Heat the mixture with stirring in an oil bath to approximately 120-130°C. The reaction commences as the mixture melts, with the evolution of hydrogen chloride gas. Monitor the reaction progress by testing for the cessation of HCl gas evolution with moist pH paper at the condenser outlet. The reaction is typically complete within 2-3 hours.

-

Isolation of Crude Product: After cooling to room temperature, triturate the solid reaction mass with anhydrous diethyl ether to remove unreacted benzoyl chloride and benzoic acid. Collect the solid by vacuum filtration and wash with several portions of anhydrous diethyl ether.

-

Purification: Purify the crude this compound by recrystallization. Dissolve the solid in a minimal amount of hot anhydrous isopropyl alcohol. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold anhydrous isopropyl alcohol, and dry under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Choline Chloride | [2] |

| Acylating Agent | Benzoyl Chloride | [2] |

| Expected Yield | ~60-70% | [2] |

| Solvent for Reaction | Neat (solvent-free) | [2] |

| Solvent for Recrystallization | Isopropyl alcohol | [2] |

Conclusion

This guide has detailed two primary synthetic pathways for this compound. The multi-step synthesis, while longer, is well-documented and provides high yields. The direct acylation method offers a more streamlined, one-step approach. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the synthesis. Both protocols provide a solid foundation for the successful laboratory preparation of this important biochemical reagent.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylcholine (B1199707) chloride is a synthetic choline (B1196258) ester that serves as a valuable pharmacological tool for the study of the cholinergic nervous system. Its mechanism of action is multifaceted, primarily revolving around its differential interaction with cholinesterase enzymes and its activity as a cholinergic agonist at both muscarinic and nicotinic receptors. This technical guide provides a comprehensive overview of the core mechanisms of benzoylcholine chloride, including its enzymatic hydrolysis, receptor-mediated signaling, and physiological effects. Detailed experimental protocols, quantitative data where available, and visual representations of key pathways are presented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a quaternary ammonium (B1175870) compound, is structurally similar to the endogenous neurotransmitter acetylcholine (B1216132). This structural analogy dictates its interaction with the key components of the cholinergic system: cholinesterase enzymes and cholinergic receptors. The primary research application of benzoylcholine lies in its selective hydrolysis by butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), making it an important substrate for differentiating the activity of these two enzymes.[1] Furthermore, its action as a cholinergic agonist elicits a range of physiological responses, providing a model for studying cholinergic signaling.

Enzymatic Hydrolysis by Cholinesterases

The metabolism of this compound is a critical aspect of its mechanism of action and is central to its use in enzymatic studies.

Differential Substrate Specificity

This compound is readily hydrolyzed by butyrylcholinesterase (BChE), also known as pseudocholinesterase, which is found in plasma, liver, and other tissues.[1] In contrast, it is a poor substrate for acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine at synaptic clefts.[2] This selectivity is attributed to the bulky benzoyl group, which fits well into the larger active site gorge of BChE but is sterically hindered in the narrower active site of AChE.[2]

The hydrolysis of benzoylcholine by BChE yields benzoic acid and choline. The rate of this reaction is a key parameter in BChE activity assays.

Enzyme Kinetics

The hydrolysis of benzoylcholine by BChE follows Michaelis-Menten kinetics, although substrate inhibition can be observed at high concentrations.[2] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing BChE activity and for screening potential inhibitors. For the hydrolysis of benzoylcholine by human BChE, the rate-limiting step is deacylation.[2]

Table 1: Comparative Hydrolysis of Choline Esters by Cholinesterases

| Substrate | Primary Cholinesterase | Relative Rate of Hydrolysis | Key Features |

| Acetylcholine | Acetylcholinesterase (AChE) | High | Rapidly cleared from the synaptic cleft. |

| Benzoylcholine | Butyrylcholinesterase (BChE) | Moderate to High (by BChE) | Poor substrate for AChE; used to differentiate BChE and AChE activity. [1][2] |

| Butyrylcholine | Butyrylcholinesterase (BChE) | High | Natural substrate for BChE. |

Experimental Protocol: Measurement of Butyrylcholinesterase Activity using this compound

This protocol describes a spectrophotometric method for determining BChE activity based on the rate of benzoylcholine hydrolysis.

Principle: The hydrolysis of benzoylcholine produces benzoic acid, which leads to a decrease in pH. In the presence of a pH indicator, this change can be monitored spectrophotometrically. Alternatively, the rate of disappearance of benzoylcholine can be monitored by measuring the decrease in absorbance at a specific UV wavelength.

Materials:

-

This compound solution (substrate)

-

Purified human butyrylcholinesterase or plasma sample

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Temperature-controlled cuvette holder (37°C)

Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

Equilibrate the spectrophotometer and the cuvette holder to 37°C.

-

To a quartz cuvette, add the phosphate buffer and the BChE sample.

-

Initiate the reaction by adding a specific volume of the this compound stock solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at 240 nm over a defined period (e.g., 5 minutes). The rate of decrease in absorbance is proportional to the rate of benzoylcholine hydrolysis.

-

Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of benzoylcholine per minute under the specified conditions.

Data Analysis:

-

Plot the initial velocity (V0) against the substrate concentration to determine Km and Vmax using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Interaction with Cholinergic Receptors

As a cholinergic agonist, this compound directly stimulates both muscarinic and nicotinic acetylcholine receptors, albeit with different potencies and downstream effects compared to acetylcholine.

Muscarinic Receptor Agonism

Benzoylcholine acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The activation of mAChRs by benzoylcholine can lead to various cellular responses depending on the receptor subtype (M1-M5) and the tissue.

Signaling Pathways:

-

M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3: Binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG: Activates protein kinase C (PKC), which phosphorylates various downstream targets.

-

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G-protein-coupled inwardly rectifying potassium channels - GIRKs).

Nicotinic Receptor Agonism

Benzoylcholine can also activate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The activation of nAChRs leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane.

Signaling Pathways:

-

Direct Ion Channel Gating: The primary effect is the opening of the ion channel, leading to an excitatory postsynaptic potential (EPSP) in neurons or an end-plate potential (EPP) in muscle cells.

-

Calcium-Mediated Signaling: The influx of Ca2+ can act as a second messenger, activating various downstream signaling cascades, including protein kinases and transcription factors.

A study using a photoaffinity antagonist derived from benzoylcholine, 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, showed a dissociation constant (KD) of approximately 10 µM for the Torpedo nAChR, suggesting that benzoylcholine derivatives can bind to this receptor with moderate affinity.[3]

Physiological Effects and Experimental Observations

The dual action of this compound on cholinesterases and cholinergic receptors translates into a complex pharmacological profile.

Dose-Dependent Cardiovascular Effects

-

Low Doses: At lower concentrations, the muscarinic effects of benzoylcholine predominate, leading to vasodilation and a decrease in blood pressure (vasodepression). This is likely mediated by the activation of M3 receptors on endothelial cells, leading to the production of nitric oxide (NO).

-

High Doses: At higher doses, the nicotinic effects become more prominent, causing stimulation of sympathetic ganglia and the adrenal medulla. This results in the release of catecholamines, leading to vasoconstriction and an increase in blood pressure (vasopressor response).[1]

Effects on Smooth Muscle

Benzoylcholine stimulates the contraction of various smooth muscles, such as those in the gastrointestinal tract, through the activation of M3 muscarinic receptors. This effect is mediated by the Gq/11-PLC-IP3-Ca2+ signaling pathway.

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

This protocol describes a classic pharmacological preparation to assess the contractile effect of cholinergic agonists like benzoylcholine on smooth muscle.

Principle: The longitudinal muscle of the guinea pig ileum is rich in muscarinic receptors. The application of a muscarinic agonist will cause a dose-dependent contraction of the muscle, which can be measured using an isometric force transducer.

Materials:

-

Guinea pig ileum

-

Tyrode's solution (physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with isometric force transducer and data acquisition software

-

This compound solutions of varying concentrations

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum segment and suspend it in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen.

-

Apply a resting tension to the tissue (e.g., 1 g) and allow it to equilibrate for at least 30-60 minutes, with regular washing.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.

-

Allow the tissue to return to baseline between agonist additions by washing with fresh Tyrode's solution.

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum response) against the logarithm of the benzoylcholine concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response) from the dose-response curve.

Conclusion

The mechanism of action of this compound is centered on its roles as a selective substrate for butyrylcholinesterase and as a non-selective agonist at cholinergic receptors. Its differential hydrolysis by cholinesterases makes it an invaluable tool in enzyme kinetics and diagnostics. As a cholinergic agonist, it elicits a spectrum of physiological responses through the activation of both muscarinic and nicotinic signaling pathways, providing a useful compound for pharmacological research. A thorough understanding of these core mechanisms is essential for its effective application in scientific investigation and for the development of novel therapeutics targeting the cholinergic system. While the general principles of its action are well-understood, further research is warranted to elucidate the specific quantitative aspects of its interactions with various receptor subtypes and the downstream signaling cascades it modulates.

References

- 1. Direct vasoconstriction and endothelium-dependent vasodilation. Mechanisms of acetylcholine effects on coronary flow and arterial diameter in patients with nonstenotic coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzoylcholine Chloride in Cholinesterase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoylcholine (B1199707) chloride is a synthetic choline (B1196258) ester that serves as a cornerstone in neuroscience and enzymology research. Its primary utility lies in its specific interaction with cholinesterases, the family of enzymes responsible for the hydrolysis of choline-based neurotransmitters. This technical guide provides an in-depth overview of the applications of benzoylcholine chloride, focusing on its use as a selective substrate for butyrylcholinesterase (BChE), with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Application: Differentiating Cholinesterase Activity

The paramount research application of this compound is its role as a specific substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase. While structurally similar to the primary neurotransmitter acetylcholine, benzoylcholine is readily hydrolyzed by BChE but is a very poor substrate for acetylcholinesterase (AChE). This substrate selectivity allows researchers to distinguish the activity of these two important enzymes in biological samples, which is crucial for understanding their distinct physiological and pathological roles.

Quantitative Data: Enzyme Kinetics

The interaction of this compound with butyrylcholinesterase can be characterized by standard enzyme kinetic parameters. While these values can vary with experimental conditions such as pH, temperature, and buffer composition, the following table summarizes representative kinetic data for human BChE.

| Enzyme | Substrate | K_m_ (Michaelis-Menten Constant) | V_max_ (Maximum Velocity) | Conditions | Reference |

| Human Butyrylcholinesterase (Usual) | This compound | 0.005 mM | 15,000 µmol/min/µmol of active site | pH 7.4, 25°C | [1] |

| Human Butyrylcholinesterase (Atypical) | This compound | 0.024 mM | 15,000 µmol/min/µmol of active site | pH 7.4, 25°C | [1] |

Signaling Pathways and Experimental Workflows

The enzymatic hydrolysis of this compound by BChE is a fundamental reaction that forms the basis of many experimental assays. The following diagrams illustrate the reaction pathway and a typical experimental workflow for measuring BChE activity.

Hydrolysis of Benzoylcholine by BChE

General workflow for BChE activity assay.

Experimental Protocols

Spectrophotometric Assay for Butyrylcholinesterase Activity

This protocol is adapted from the classical method for determining BChE activity using this compound as the substrate. The rate of hydrolysis is monitored by the decrease in absorbance at 240 nm, which corresponds to the disappearance of benzoylcholine.

Materials:

-

Spectrophotometer with UV capabilities (set to 240 nm)

-

Quartz cuvettes

-

Thermostatically controlled cuvette holder (e.g., 25°C)

-

This compound solution (e.g., 5 x 10⁻⁵ M)

-

Phosphate (B84403) buffer (e.g., M/15, pH 7.4)

-

Biological sample (e.g., human serum, diluted 1:100 in phosphate buffer)

Procedure:

-

Prepare the Reagents:

-

Dissolve this compound in M/15 phosphate buffer (pH 7.4) to a final concentration of 5 x 10⁻⁵ M.

-

Prepare a 1:100 dilution of the human serum sample in the same phosphate buffer.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to read absorbance at 240 nm.

-

Equilibrate the cuvette holder to 25°C.

-

-

Assay:

-

To a quartz cuvette, add the phosphate buffer to zero the spectrophotometer.

-

Add a defined volume of the this compound solution to the cuvette.

-

Initiate the reaction by adding a small volume of the diluted serum sample.

-

Immediately start recording the change in absorbance at 240 nm over time (e.g., every 15 seconds for 3-5 minutes).

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

The rate of the reaction is the initial linear slope of this plot (ΔA/min).

-

Enzyme activity can be calculated using the molar extinction coefficient of benzoylcholine.

-

Determination of Dibucaine (B1670429) Number for Cholinesterase Phenotyping

This protocol, based on the method of Kalow and Genest, utilizes this compound to determine the "Dibucaine Number," which helps in phenotyping BChE variants with differing sensitivities to the inhibitor dibucaine.[2][3] This is particularly important in clinical contexts for identifying individuals at risk for prolonged apnea (B1277953) after receiving certain muscle relaxants.[4]

Materials:

-

All materials from the previous protocol.

-

Dibucaine hydrochloride solution (e.g., 10⁻⁵ M in phosphate buffer)

Procedure:

-

Perform a Baseline Activity Assay:

-

Follow the procedure for the spectrophotometric assay described above to determine the uninhibited BChE activity of the serum sample.

-

-

Perform an Inhibited Activity Assay:

-

Prepare a reaction mixture containing the phosphate buffer, this compound solution, and the dibucaine hydrochloride solution (final concentration 10⁻⁵ M).[2]

-

Initiate the reaction by adding the diluted serum sample.

-

Record the change in absorbance at 240 nm over time as before.

-

-

Calculate the Dibucaine Number:

-

The Dibucaine Number is the percentage of inhibition of BChE activity by dibucaine.

-

Calculate the inhibited reaction rate.

-

Use the following formula: Dibucaine Number = [1 - (Inhibited Rate / Uninhibited Rate)] x 100

-

Interpretation of Dibucaine Numbers:

Workflow for determining the Dibucaine Number.

Conclusion

This compound remains an indispensable tool in the study of cholinergic systems. Its specificity for butyrylcholinesterase allows for the precise dissection of cholinesterase activities and the characterization of genetic variants. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of the roles of cholinesterases in health and disease.

References

- 1. Dibucaine number - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. A method for the detection of atypical forms of human serum cholinesterase; determination of dibucaine numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinesterase: phenotyping and genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sclavodiagnostics.com [sclavodiagnostics.com]

- 6. labcorp.com [labcorp.com]

- 7. A rapid, semi-automated method for determining dibucaine numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylcholine (B1199707) chloride is a synthetic choline (B1196258) ester that serves as a valuable pharmacological tool in neuroscience and biochemistry. Its primary utility lies in its role as a specific substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase. This specificity allows for the differentiation of BChE activity from that of acetylcholinesterase (AChE), making it an indispensable compound in studies of cholinergic systems and enzyme kinetics. This technical guide provides a comprehensive overview of benzoylcholine chloride, including its chemical properties, synthesis, and applications in experimental research.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt. Its structure consists of a choline moiety esterified with benzoic acid.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 2964-09-2 | |

| Molecular Formula | C₁₂H₁₈ClNO₂ | |

| Molecular Weight | 243.73 g/mol | |

| IUPAC Name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Canonical SMILES | C--INVALID-LINK--(C)CCOC(=O)C1=CC=CC=C1.[Cl-] | |

| Appearance | White crystalline solid | |

| Melting Point | 192–194°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloroethyl benzoate (B1203000) with trimethylamine, or by the acylation of a choline salt with benzoyl chloride. A detailed experimental protocol for the synthesis from benzoylcholine iodide is provided below.[2]

Experimental Protocol: Synthesis from Benzoylcholine Iodide[2]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Hydrochloric acid (HCl), analytical reagent grade

-

Benzoylcholine iodide

-

Distilled water

-

Anhydrous absolute ethanol

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Silver Chloride (AgCl):

-

Dissolve 160 g (0.94 mole) of silver nitrate in 500 ml of boiling distilled water.

-

With continuous stirring, add 120 ml of analytical reagent hydrochloric acid (sp. gr. 1.18) from a dropping funnel over a period of 15 minutes.

-

Wash the precipitated silver chloride by decantation with three 300-ml portions of boiling distilled water.

-

-

Reaction with Benzoylcholine Iodide:

-

Suspend the moist silver chloride in 750 ml of water warmed to 50–60°C in a 2-liter beaker.

-

Over a period of 1 hour, with good mechanical stirring, add 210 g (0.63 mole) of benzoylcholine iodide.

-

After the addition is complete, continue stirring for an additional 30 minutes without heating.

-

-

Isolation and Purification:

-

Cool the mixture and filter with suction.

-

Wash the silver salts on the filter with 200 ml of hot water.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Dry the residue by twice distilling to dryness with 250 ml of anhydrous absolute ethanol.

-

Dissolve the residue in 500 ml of hot anhydrous absolute ethanol, filter, and cool the filtrate in an ice-salt bath.

-

Induce crystallization by scratching the walls of the flask with a glass rod.

-

Collect the crystalline this compound by filtration, wash with anhydrous diethyl ether, and dry in a vacuum desiccator. The yield is approximately 125–135 g (82–88%).

-

Caption: Workflow for the synthesis of this compound.

Application in Differentiating Cholinesterase Activity

This compound is a selective substrate for butyrylcholinesterase (BChE), with a significantly higher rate of hydrolysis by BChE compared to acetylcholinesterase (AChE).[1] This property is exploited in enzymatic assays to specifically measure BChE activity in samples containing both enzymes.

Table 2: Comparative Hydrolysis Rates of Benzoylcholine by Cholinesterases [1]

| Enzyme | Hydrolysis Velocity (U) |

| Butyrylcholinesterase (BChE) | 721 |

| Acetylcholinesterase (AChE) | 17 |

Experimental Protocol: Butyrylcholinesterase Activity Assay

This protocol is a general guideline based on the principle of using a chromogenic reagent to detect the product of enzymatic hydrolysis. Specific assay kits may have detailed protocols.[3][4][5]

Materials:

-

This compound (substrate)

-

Phosphate buffer (e.g., pH 7.4)

-

Butyrylcholinesterase standard

-

Sample containing cholinesterase activity (e.g., serum, plasma)

-

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, which reacts with the thio-product of a thiocholine (B1204863) ester substrate)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the appropriate buffer.

-

Prepare a working solution of the chromogenic reagent.

-

Prepare a series of dilutions of the butyrylcholinesterase standard to generate a standard curve.

-

-

Assay Setup:

-

In a 96-well microplate, add the sample and standards to respective wells.

-

Add the assay buffer to all wells.

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each sample and standard.

-

Plot the standard curve of BChE activity versus the rate of reaction.

-

Determine the BChE activity in the samples by interpolating their reaction rates on the standard curve.

-

Caption: Enzymatic hydrolysis of benzoylcholine by butyrylcholinesterase.

Signaling Pathways

Currently, there is no substantial evidence in the scientific literature to suggest that this compound acts as a signaling molecule to trigger specific intracellular signaling pathways in the manner of a neurotransmitter or hormone. Its primary role is that of a laboratory tool for the specific assay of butyrylcholinesterase activity. The cholinergic actions of benzoylcholine are generally weak and non-specific, exhibiting some nicotine-like and muscarine-like properties, but it is not used to study these effects in detail.[1]

The utility of this compound in research is therefore not in elucidating its own signaling cascade, but in helping to characterize the activity of an enzyme (BChE) that is itself involved in the metabolism of signaling molecules like acetylcholine (B1216132) and other choline esters.

Caption: Logical workflow for using benzoylcholine to specifically measure BChE activity.

Conclusion

This compound is a key reagent for researchers in pharmacology and biochemistry. Its high specificity as a substrate for butyrylcholinesterase enables the accurate measurement of this enzyme's activity, even in the presence of acetylcholinesterase. While not a signaling molecule itself, its application is crucial for understanding the cholinergic system and the roles of different cholinesterases in health and disease. The provided synthesis and assay protocols offer a foundation for the practical application of this compound in a laboratory setting.

References

Unraveling the Pharmacological Profile of Benzoylcholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylcholine (B1199707) chloride, a choline (B1196258) ester, presents a unique pharmacological profile characterized by its selective interaction with cholinesterases and its activity at cholinergic receptors. This technical guide provides a comprehensive overview of the current understanding of Benzoylcholine chloride's mechanism of action, its receptor interactions, and its physiological effects. Differentiating it from the similarly named but structurally and functionally distinct compound, Benzalkonium chloride, is critical. While extensive quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information and outlines experimental protocols for its further characterization.

Introduction

Benzoylcholine is a synthetic choline ester that has been utilized in pharmacological research to probe the function of the cholinergic nervous system. Its structure, featuring a benzoyl group esterified to a choline moiety, confers specific properties that distinguish it from the endogenous neurotransmitter acetylcholine (B1216132) and other choline esters. A significant point of clarification is the distinction between this compound and Benzalkonium chloride. The latter is a quaternary ammonium (B1175870) compound with a long alkyl chain, primarily used as a surfactant and antiseptic, and its mechanism of action involves the disruption of cell membranes. This guide focuses exclusively on the pharmacological properties of this compound.

Mechanism of Action and Pharmacological Effects

The primary pharmacological actions of this compound are centered on its interactions with cholinesterases and cholinergic receptors.

Interaction with Cholinesterases

A key characteristic of Benzoylcholine is its differential hydrolysis by the two major types of cholinesterases. It serves as a specific substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase, which is found in serum and the liver.[1][2] Conversely, Benzoylcholine is not significantly hydrolyzed by acetylcholinesterase (AChE), the enzyme primarily responsible for the degradation of acetylcholine at synaptic clefts.[1] However, it has been shown to act as a competitive inhibitor of AChE.[1] This selective hydrolysis makes Benzoylcholine a valuable tool for differentiating the activity of these two enzymes.

Cholinergic Receptor Activity

The pharmacological effects of this compound are consistent with actions at both nicotinic and muscarinic acetylcholine receptors.

-

Nicotinic Acetylcholine Receptors (nAChRs): A photoaffinity label derivative of benzoylcholine, [(3)H]4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, has been demonstrated to act as a competitive antagonist at the Torpedo nicotinic acetylcholine receptor with a dissociation constant (KD) of approximately 10 µM.[3] This suggests that the benzoylcholine structure has an affinity for the agonist binding site on nAChRs.[3] Early pharmacological studies with benzoylcholine derivatives reported nicotinic effects at higher doses, such as vasopressor responses and transient respiratory stimulation, which are indicative of sympathetic ganglionic stimulation.[1]

-

Muscarinic Acetylcholine Receptors (mAChRs): At lower doses, benzoylcholine derivatives have been observed to cause effects consistent with muscarinic receptor stimulation, including vasodepression and stimulation of gastrointestinal motility.[1]

Quantitative Pharmacological Data

| Parameter | Receptor/Enzyme | Species | Value | Compound | Reference |

| KD | Nicotinic Acetylcholine Receptor (nAChR) | Torpedo | ~ 10 µM | [(3)H]4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine | [3] |

| Interaction | Acetylcholinesterase (AChE) | Not Specified | Competitive Inhibitor | Benzoylcholine | [1] |

| Interaction | Butyrylcholinesterase (BChE) | Serum, Liver | Substrate | Benzoylcholine | [1][2] |

Signaling Pathways

The signaling pathways activated by this compound are presumed to be those characteristic of the cholinergic system, depending on the receptor subtype activated.

-

Nicotinic Acetylcholine Receptors: As ligand-gated ion channels, the activation of nAChRs by an agonist leads to a conformational change that opens the channel, allowing the influx of cations (primarily Na+ and Ca2+). This results in depolarization of the cell membrane and the initiation of a cellular response, such as muscle contraction or neurotransmitter release. As an antagonist, Benzoylcholine would block this action.

-

Muscarinic Acetylcholine Receptors: These are G-protein coupled receptors. Activation of M1, M3, and M5 receptors typically leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. Activation of M2 and M4 receptors generally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Figure 1: General Cholinergic Signaling and Points of Action for Benzoylcholine.

Experimental Protocols

Due to the limited specific published protocols for this compound, a generalized experimental workflow for characterizing a novel ligand at cholinergic receptors is provided.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various nicotinic and muscarinic receptor subtypes.

Materials:

-

Cell lines or tissue homogenates expressing the receptor subtype of interest (e.g., CHO-K1 cells transfected with human nAChR or mAChR subtypes).

-

Radioligands specific for the receptor subtypes (e.g., [3H]-Epibatidine for nAChRs, [3H]-N-methylscopolamine for mAChRs).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Non-specific binding competitor (e.g., high concentration of nicotine (B1678760) for nAChRs, atropine (B194438) for mAChRs).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.1-1.0 mg/mL.

-

Competition Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically at its KD value) and a range of concentrations of this compound (e.g., 10-10 M to 10-3 M).

-

Incubation: Incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Figure 2: General Experimental Workflow for Characterizing a Cholinergic Ligand.

Functional Assays

To determine whether this compound acts as an agonist or antagonist and to quantify its potency (EC50 or IC50) and efficacy, functional assays are necessary.

-

Calcium Flux Assays: For Gq-coupled muscarinic receptors (M1, M3, M5), changes in intracellular calcium concentration upon application of this compound can be measured using calcium-sensitive fluorescent dyes.

-

cAMP Assays: For Gi/o-coupled muscarinic receptors (M2, M4), the inhibition of forskolin-stimulated cAMP production can be measured.

-

Electrophysiology: For nicotinic receptors, whole-cell patch-clamp recordings can be used to measure ion currents evoked by or inhibited by this compound in cells expressing the nAChR subtype of interest.

Conclusion

This compound is a valuable pharmacological tool for the study of the cholinergic system, primarily due to its selective hydrolysis by butyrylcholinesterase. Evidence suggests that it also interacts with both nicotinic and muscarinic acetylcholine receptors. However, a comprehensive understanding of its pharmacological profile is hampered by a lack of modern, detailed studies quantifying its binding affinities and functional activities at the various cholinergic receptor subtypes. The experimental protocols outlined in this guide provide a framework for future research to fully elucidate the pharmacological properties of this compound, which could further enhance its utility as a research tool and potentially uncover novel therapeutic applications. It is imperative for researchers to distinguish this compound from Benzalkonium chloride to ensure accurate experimental design and interpretation of results.

References

- 1. Benzoylcholine | 2208-04-0 | Benchchem [benchchem.com]

- 2. Hydrolysis of benzoylcholine derivatives by cholinesterase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of amino acids in the nicotinic acetylcholine receptor agonist binding site and ion channel photolabeled by 4-[(3-trifluoromethyl)-3H-diazirin-3-yl]benzoylcholine, a novel photoaffinity antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Benzoylcholine (B1199707) chloride, a synthetic choline (B1196258) ester, serves as a valuable tool in pharmacological research, primarily as a substrate for cholinesterases. A thorough understanding of its solubility and stability is paramount for its effective use in experimental design, formulation development, and data interpretation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of benzoylcholine chloride, complete with experimental protocols and pathway visualizations.

Core Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt, presenting as a white, hygroscopic crystalline powder. Its structure, featuring a positively charged quaternary ammonium group and an ester linkage, dictates its solubility and stability characteristics.

Solubility Profile

The hygroscopic nature of this compound indicates a strong affinity for water and suggests good aqueous solubility. While extensive quantitative data in various pure solvents is limited in readily available literature, its structural characteristics as a quaternary ammonium salt provide insights into its expected solubility behavior.

Qualitative Solubility:

-

Polar Solvents: Due to the charged quaternary ammonium head group, this compound is expected to be soluble in polar solvents such as water, ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) through ion-dipole interactions.

-

Non-Polar Solvents: Solubility in non-polar solvents like ether and benzene (B151609) is expected to be limited due to the compound's ionic nature.

Quantitative Solubility Data:

Quantitative solubility data for this compound in single-solvent systems is not widely published. However, solubility in specific formulations has been reported:

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (20.51 mM)[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (20.51 mM)[1][2] |

Note: The "≥" symbol indicates that this is the minimum solubility tested, and the actual saturation solubility may be higher.

Stability Characteristics

The stability of this compound is influenced by several factors, most notably pH, temperature, and the presence of enzymes. The ester linkage in its structure is susceptible to hydrolysis.

Chemical Stability and Hydrolysis

Enzymatic Stability

Benzoylcholine is a well-known substrate for butyrylcholinesterase (BChE), also known as pseudocholinesterase, and is hydrolyzed by this enzyme into choline and benzoic acid.[3] It is considered a selective substrate for BChE, exhibiting a much higher velocity of hydrolysis by BChE compared to acetylcholinesterase (AChE).[3] This enzymatic instability is a critical consideration in experimental designs involving biological systems or preparations containing BChE, such as serum or liver homogenates.[3]

The enzymatic hydrolysis of benzoylcholine follows Michaelis-Menten kinetics.[4]

Storage and Handling

Given its hygroscopic nature and susceptibility to hydrolysis, proper storage and handling of this compound are crucial to maintain its integrity.

Storage Recommendations:

-

Store in a tightly sealed container in a dry and well-ventilated place.

-

For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed, airtight vial. An excess of solid material should be visible to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove undissolved particles. It is important to pre-saturate the filter with the solution to minimize loss of the compound due to adsorption to the filter material.

-

-

Quantification: Carefully collect the clear supernatant or filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration of the clear solution represents the equilibrium solubility of this compound under the tested conditions.

Stability Study: Forced Degradation Protocol

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to a variety of stress conditions as outlined in the ICH guidelines Q1A(R2).[5]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it to the target concentration with the mobile phase for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it to the target concentration with the mobile phase.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute it to the target concentration.

-

Thermal Degradation: Expose both the solid this compound powder and the stock solution to elevated temperatures (e.g., 80°C) for a defined period. Analyze samples at appropriate time intervals.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Data Evaluation: Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound. Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure no co-eluting impurities.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic hydrolysis of benzoylcholine by butyrylcholinesterase.

References

A Technical Guide to the Discovery and History of Benzoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylcholine (B1199707) chloride is a synthetic choline (B1196258) ester that has become an invaluable tool in pharmacology and neurochemistry. Its primary significance lies in its role as a selective substrate for butyrylcholinesterase (BChE), enabling researchers to differentiate its activity from that of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of benzoylcholine chloride, alongside detailed experimental protocols and key quantitative data.

Discovery and History

The synthesis of this compound predates its well-known application in enzyme kinetics. Early work on choline esters was performed in the 1920s. One of the first documented syntheses of benzoylcholine was reported by Sommelet and Ferrand in 1924. However, the profound utility of this compound in biochemistry was not realized until the 1950s.

In a seminal 1953 paper published in the Biochemical Journal, W. E. Ormerod detailed the hydrolysis of benzoylcholine and its derivatives by cholinesterase in human serum[1]. This research established benzoylcholine as a substrate for what was then often termed "pseudo-cholinesterase," now known as butyrylcholinesterase (BChE). It was observed that benzoylcholine was rapidly hydrolyzed by the cholinesterase found in serum and liver, but not by the "true" acetylcholinesterase present in the brain and red blood cells. This discovery provided a critical method for selectively measuring BChE activity, solidifying the role of this compound as a fundamental tool in cholinergic research.

Physicochemical and Pharmacological Properties

This compound is a quaternary ammonium (B1175870) salt characterized as a white, hygroscopic crystalline powder. It exhibits both nicotine-like and weak muscarine-like cholinergic properties. Its primary value, however, is not as a direct therapeutic agent but as a specific laboratory reagent.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-benzoyloxyethyl(trimethyl)azanium chloride | PubChem |

| Molecular Formula | C₁₂H₁₈ClNO₂ | PubChem[2] |

| Molecular Weight | 243.73 g/mol | PubChem[2] |

| Physical Description | White hygroscopic crystalline powder | PubChem[2] |

| Melting Point | 192–194°C | Benchchem[3] |

| CAS Number | 2964-09-2 | PubChem[2] |

Enzyme Kinetics

The utility of this compound is defined by its differential hydrolysis rates by the two major cholinesterases. It has a high affinity for BChE and is rapidly hydrolyzed, whereas it is a very poor substrate for AChE. This is due to the bulky benzoyl group, which fits well into the larger active site gorge of BChE but is sterically hindered in the narrower gorge of AChE.

| Enzyme | Kinetic Parameters | Source |

| Butyrylcholinesterase (BChE) | High affinity and rapid hydrolysis rate. Exhibits substrate activation at high concentrations. | Canadian Science Publishing[1] |

| Acetylcholinesterase (AChE) | Poor substrate. Exhibits sudden inhibition at high concentrations. | MDPI[4] |

Experimental Protocols

Chemical Synthesis of this compound

One established method for the synthesis of this compound involves the reaction of choline chloride with benzoyl chloride. An alternative and well-documented procedure involves the conversion of benzoylcholine iodide to the chloride salt. The following protocol is adapted from Organic Syntheses.

Materials:

-

Benzoylcholine iodide

-

Silver nitrate (B79036)

-

Hydrochloric acid (analytical reagent grade)

-

Distilled water

Procedure:

-

Preparation of Silver Chloride: Dissolve 160 g (0.94 mole) of silver nitrate in 500 ml of boiling distilled water. With continuous stirring, add 120 ml of concentrated hydrochloric acid from a dropping funnel over 15 minutes.

-

Washing: Wash the precipitated silver chloride by decantation with three 300-ml portions of boiling distilled water.

-

Reaction: Suspend the moist silver chloride in 750 ml of water warmed to 50–60°C in a 2-liter beaker. Over 1 hour, add 210 g (0.63 mole) of benzoylcholine iodide with efficient mechanical stirring.

-

Stirring: Continue stirring the mixture for an additional 4 hours.

-

Filtration: Filter the mixture through a Büchner funnel with suction to remove the silver iodide and any unreacted silver chloride.

-

Concentration: Concentrate the filtrate by distillation under reduced pressure until a thick, viscous syrup remains.

-

Crystallization: Dissolve the syrup in the minimum amount of hot absolute ethanol (B145695) and allow it to cool. This compound will crystallize.

-

Purification: Recrystallize the product from absolute ethanol to achieve high purity. Dry the final product in a vacuum desiccator.

Assay for Butyrylcholinesterase Activity

The rate of BChE-catalyzed hydrolysis of benzoylcholine can be measured directly by monitoring the decrease in ultraviolet (UV) absorbance of the substrate.

Principle: Benzoylcholine has a strong UV absorbance due to its benzoyl group. As BChE hydrolyzes the ester bond, the resulting products (benzoic acid and choline) have a significantly lower absorbance at the characteristic wavelength. The rate of decrease in absorbance is directly proportional to the enzyme activity.

Materials:

-

Purified human serum butyrylcholinesterase (BChE) or plasma sample.

-

This compound substrate.

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).

-

UV-Vis Spectrophotometer with temperature control (e.g., 25°C).

-

Quartz cuvettes.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the phosphate buffer. A typical starting concentration range for the assay is 1 to 800 µM.

-

Dilute the BChE enzyme solution in the phosphate buffer to a working concentration (e.g., ~5 x 10⁻⁹ M).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at approximately 240 nm (the absorbance maximum of benzoylcholine).

-

Set the temperature of the cuvette holder to 25°C.

-

-

Assay Execution:

-

To a quartz cuvette, add the phosphate buffer and the BChE enzyme solution.

-

Use a buffer-only solution as a blank reference.

-

Initiate the reaction by adding a specific volume of the this compound stock solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance at 240 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time. The initial, linear portion of the curve represents the initial reaction rate (v₀).

-

Calculate the slope of this linear portion (ΔAbs/Δt).

-

Convert the rate from absorbance units per minute to moles per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of benzoylcholine at 240 nm. The change in molar extinction coefficient (Δε) between substrate and product should be used for the most accurate calculation.

-

Mechanisms and Pathways

Enzymatic Hydrolysis of Benzoylcholine

Benzoylcholine acts as a substrate for BChE, which catalyzes its hydrolysis via a two-step acylation-deacylation mechanism common to serine hydrolases.

Caption: Enzymatic hydrolysis of benzoylcholine by butyrylcholinesterase (BChE).

Role in Cholinergic Synapse Context

Cholinesterases play a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Benzoylcholine serves as a synthetic analog of ACh, allowing for the specific study of BChE's contribution to this process.

Caption: Simplified diagram of a cholinergic synapse showing the role of cholinesterases.

Experimental Workflow for BChE Assay

The following diagram outlines the logical workflow for conducting a typical BChE activity assay using benzoylcholine.

References

Benzoylcholine Chloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Benzoylcholine chloride (CAS Number: 2964-09-2). The following sections detail the hazardous properties, necessary precautions, and emergency procedures for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] As a neurotoxin, it can cause somnolence, convulsions, and respiratory depression.[2]

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4[1]

-

Acute Toxicity, Dermal: Category 4[1]

-

Acute Toxicity, Inhalation: Category 4[1]

Signal Word: Warning

Hazard Statements:

Toxicological Data

Comprehensive toxicological data for this compound is not widely available in public databases. The primary available quantitative measure is:

| Route | Species | Value | Reference |

| Intraperitoneal | Mouse | LD50: 49 mg/kg | [2] |

Further research is recommended to ascertain specific LD50 and LC50 values for oral, dermal, and inhalation routes in other species.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if engineering controls are insufficient or during spill cleanup. |

General Hygiene Practices:

-

Avoid contact with eyes, skin, and clothing.[2]

-

Do not breathe dust.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical advice.[2] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is hygroscopic and should be protected from moisture.[2]

-

Store refrigerated.[2]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Standard Laboratory Handling Workflow for this compound.

Caption: First Aid Procedures for this compound Exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available. However, a general protocol for handling this compound in a research setting would involve the following steps:

-

Preparation:

-

A comprehensive risk assessment must be performed before any new procedure.

-

Ensure all necessary PPE is available and in good condition.

-

The chemical fume hood should be tested to ensure it is functioning correctly.

-

Prepare all necessary equipment and reagents within the fume hood.

-

-

Compound Handling:

-

The solid compound should be weighed out in the fume hood on a tared weigh boat.

-

To prepare a solution, the solvent should be added slowly to the solid in a suitable container within the fume hood.

-

All manipulations of the stock solution and subsequent dilutions should be performed in the fume hood.

-

-

Post-Experiment:

-

All surfaces and glassware that have come into contact with this compound must be decontaminated.

-

All contaminated waste, including PPE, must be disposed of in a designated hazardous waste container.

-

The work area should be thoroughly cleaned after the procedure is complete.

-

References

The Core Principles of Benzoylcholine Chloride Hydrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the hydrolysis of benzoylcholine (B1199707) chloride, a key substrate in the study of cholinesterases. The document details both the chemical and enzymatic breakdown of this molecule, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Introduction to Benzoylcholine Chloride

Benzoylcholine is a synthetic choline (B1196258) ester that serves as a valuable tool in biochemistry and pharmacology, primarily as a substrate for cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its hydrolysis, the cleavage of the ester bond to yield benzoic acid and choline, is a critical reaction for characterizing the activity of these enzymes and for screening potential inhibitors. Understanding the kinetics and mechanisms of this hydrolysis is paramount for research in areas such as neurobiology, toxicology, and drug development.

Chemical Hydrolysis of this compound

The non-enzymatic hydrolysis of this compound in an aqueous solution is a chemical process that depends on factors such as pH and temperature. The ester linkage in benzoylcholine is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Reaction Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution reaction. The general mechanism involves the attack of a nucleophile (water or a hydroxide ion) on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the choline molecule as the leaving group and forming benzoic acid.

The reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Under basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.

Kinetics of Chemical Hydrolysis

The rate of chemical hydrolysis of esters like benzoylcholine is significantly influenced by pH. The overall observed pseudo-first-order rate constant (k_obs) can be described by the following equation:

k_obs = k_H+ [H+] + k_W + k_OH- [OH-]

where:

-

k_H+ is the second-order rate constant for acid-catalyzed hydrolysis.

-

k_W is the first-order rate constant for neutral hydrolysis (water-catalyzed).

-

k_OH- is the second-order rate constant for base-catalyzed hydrolysis.

At low pH, the acid-catalyzed term dominates. In the neutral pH range, hydrolysis is primarily dependent on the water concentration. At high pH, the base-catalyzed pathway is the most significant contributor to the overall rate.

Table 1: Arrhenius Parameters for the Alkaline Hydrolysis of Acetylcholine (B1216132) (as an illustrative example)

| Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |

| 0 | Data not available | 11.3 | 1.1 x 10⁸ |

| 25 | 1.15 | ||

| 35.5 | 2.57 | ||

| 50 | 7.08 |

Data adapted from studies on acetylcholine hydrolysis and should be considered as an illustrative example of the temperature dependence of choline ester hydrolysis.[1]

Enzymatic Hydrolysis of Benzoylcholine

Benzoylcholine is a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with BChE generally exhibiting higher activity towards it. The enzymatic hydrolysis is significantly faster and more specific than chemical hydrolysis.

The Catalytic Mechanism of Cholinesterases

The hydrolysis of benzoylcholine by cholinesterases follows a well-established two-step mechanism involving a catalytic triad (B1167595) of amino acid residues (serine, histidine, and a glutamate (B1630785) or aspartate) in the enzyme's active site.

-

Acylation: The serine hydroxyl group, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of benzoylcholine. This forms a tetrahedral intermediate which then collapses, leading to the formation of a benzoyl-enzyme intermediate and the release of choline.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the benzoyl-enzyme intermediate. This forms another tetrahedral intermediate that subsequently breaks down, releasing benzoic acid and regenerating the free enzyme.

For the BChE-catalyzed hydrolysis of benzoylcholine, the deacylation step (k₃) is the rate-limiting step of the overall reaction.[2][3]

Caption: Generalized mechanism for the enzymatic hydrolysis of benzoylcholine by cholinesterases.

Kinetics of Enzymatic Hydrolysis

The kinetics of the enzymatic hydrolysis of benzoylcholine are typically described by the Michaelis-Menten model:

v = (V_max * [S]) / (K_m + [S])

where:

-

v is the initial reaction velocity.

-

V_max is the maximum reaction velocity.

-

[S] is the substrate (benzoylcholine) concentration.

-

K_m is the Michaelis constant, which reflects the affinity of the enzyme for the substrate.